
4-(3,4-Difluorophenoxy)-3-(trifluoromethyl)aniline
Descripción general
Descripción
This compound is likely a fluorinated aromatic amine, similar to 4-Fluoroaniline and 3,5-Difluoroaniline . Fluorinated aromatic amines are often used as building blocks in the synthesis of more complex organic compounds.
Physical And Chemical Properties Analysis
Based on similar compounds, we can expect that this compound would be a solid under normal conditions . Other properties such as melting point, boiling point, and density would depend on the specific structure of the compound.Aplicaciones Científicas De Investigación
Liquid Crystals
The derivatives of 4-octyloxy-N-(4-substituted benzylidene) aniline, which include 4-trifluoromethyl and 4-trifluoromethoxy derivatives, exhibit stable smectic B and A phases. These derivatives demonstrate significant liquid crystalline properties, including high orientational order and impact on smectic layer spacings, suggesting potential applications in liquid crystal technology (Miyajima et al., 1995).
Nonlinear Optical (NLO) Materials
4-Chloro-3-(trifluoromethyl)aniline and similar compounds have been studied for their potential as NLO materials. Their vibrational analysis, molecular electrostatic potential, and thermodynamic functions suggest utility in NLO applications (Revathi et al., 2017).
Electrochemical Synthesis
A novel polymer based on 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline was electrochemically synthesized, showing high conductivity and potential use as a counter electrode in dye-sensitized solar cells. This illustrates the application of such compounds in solar energy conversion technology (Shahhosseini et al., 2016).
Organic Synthesis
A method for the synthesis of ortho-trifluoromethoxylated aniline derivatives has been developed. These derivatives can be valuable as synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Isoxazoles and Triazines Synthesis
The anionically activated trifluoromethyl group in trifluoromethyl-substituted anilines provides a novel approach for synthesizing isoxazoles and triazines, expanding the synthetic utility of these compounds in organic chemistry (Strekowski et al., 1995).
Safety and Hazards
Propiedades
IUPAC Name |
4-(3,4-difluorophenoxy)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-10-3-2-8(6-11(10)15)20-12-4-1-7(19)5-9(12)13(16,17)18/h1-6H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUESBFZKQHFNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)(F)F)OC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1H-indol-3-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B3170970.png)
![6-[4-(tert-butyl)phenyl]-4-(1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B3170989.png)

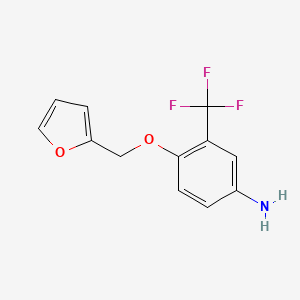
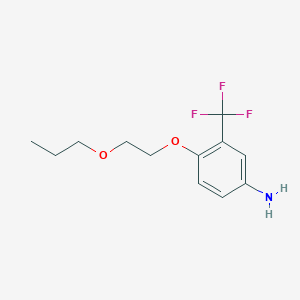
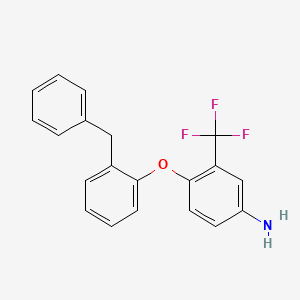
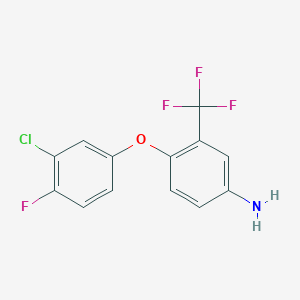
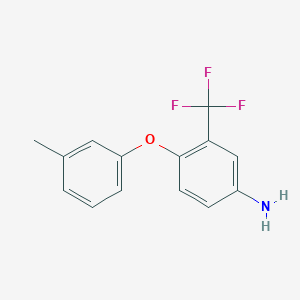




![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3171052.png)